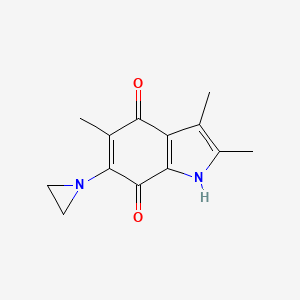
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione is an organic compound that features an aziridine ring attached to an indole core Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione typically involves the formation of the aziridine ring followed by its attachment to the indole core. One common method involves the cyclization of haloamines or amino alcohols. For instance, the aziridine ring can be synthesized via the reaction of aminoethanol with a suitable dehydrating agent .
Industrial Production Methods
Industrial production of aziridines, including derivatives like this compound, often employs high-temperature processes with oxide catalysts to facilitate the dehydration of aminoethanol . Another method involves the conversion of aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring typically yields aziridine N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione exerts its effects involves the interaction of the aziridine ring with biological molecules. The ring strain in aziridines makes them highly reactive, allowing them to form covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and transcription, which is a key mechanism in its potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds also contain an aziridine ring and have been studied for their cytotoxic activity and potential as anticancer agents.
Mitomycin C: A well-known chemotherapeutic agent that contains an aziridine ring and is used for its antitumor activity.
Uniqueness
6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione is unique due to its specific structural configuration, which combines the reactivity of the aziridine ring with the stability and functional versatility of the indole core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
216578-39-1 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
6-(aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione |
InChI |
InChI=1S/C13H14N2O2/c1-6-8(3)14-10-9(6)12(16)7(2)11(13(10)17)15-4-5-15/h14H,4-5H2,1-3H3 |
Clave InChI |
QXOJFSBWEFDWNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C(=O)C(=C(C2=O)N3CC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


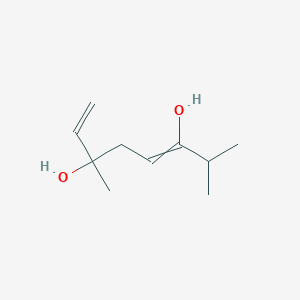
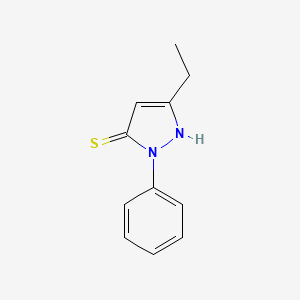
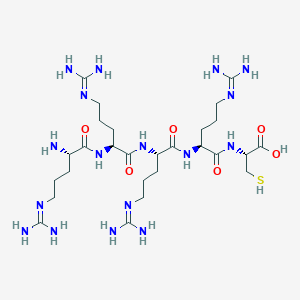
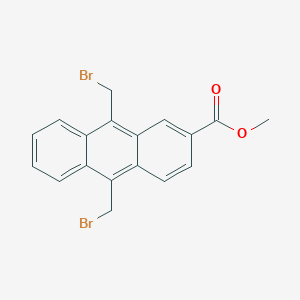
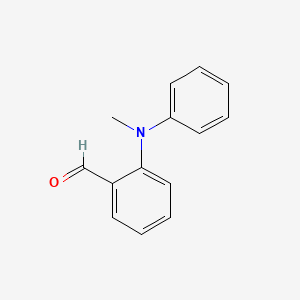
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

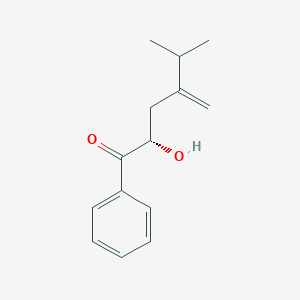
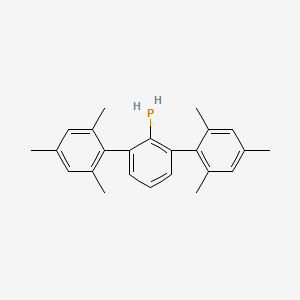
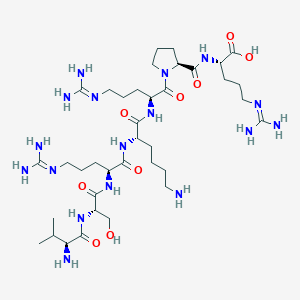
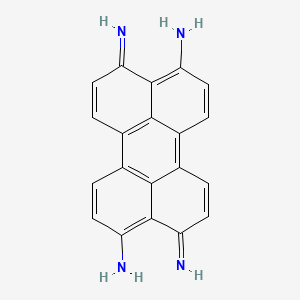
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
